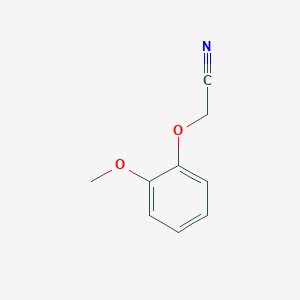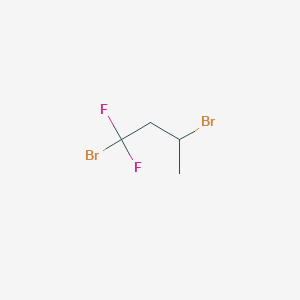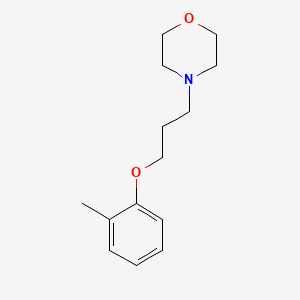
4-(3-(o-Tolyloxy)propyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-(o-Tolyloxy)propyl)morpholine is an organic compound with the molecular formula C14H21NO2. It is a morpholine derivative, where the morpholine ring is substituted with a 3-(2-methylphenoxy)propyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(o-Tolyloxy)propyl)morpholine typically involves the reaction of morpholine with 3-(2-methylphenoxy)propyl bromide. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetonitrile. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to maximize yield and purity, and the process may involve additional purification steps such as recrystallization or chromatography to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-(3-(o-Tolyloxy)propyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted morpholine derivatives .
Aplicaciones Científicas De Investigación
4-(3-(o-Tolyloxy)propyl)morpholine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Mecanismo De Acción
The mechanism of action of 4-(3-(o-Tolyloxy)propyl)morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
4-[3-(4-Butoxyphenoxy)propyl]morpholine: Similar in structure but with a butoxy group instead of a methyl group.
4-[3-(2-Chlorophenoxy)propyl]morpholine: Similar in structure but with a chlorophenoxy group instead of a methylphenoxy group.
Uniqueness
4-(3-(o-Tolyloxy)propyl)morpholine is unique due to the presence of the 2-methylphenoxy group, which imparts specific chemical and biological properties. This uniqueness makes it valuable for research and development in various fields, including pharmaceuticals and agrochemicals .
Propiedades
Número CAS |
5316-00-7 |
|---|---|
Fórmula molecular |
C14H21NO2 |
Peso molecular |
235.32 g/mol |
Nombre IUPAC |
4-[3-(2-methylphenoxy)propyl]morpholine |
InChI |
InChI=1S/C14H21NO2/c1-13-5-2-3-6-14(13)17-10-4-7-15-8-11-16-12-9-15/h2-3,5-6H,4,7-12H2,1H3 |
Clave InChI |
JKQRNBQVDKMEEE-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCCCN2CCOCC2 |
SMILES canónico |
CC1=CC=CC=C1OCCCN2CCOCC2 |
Solubilidad |
31.3 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


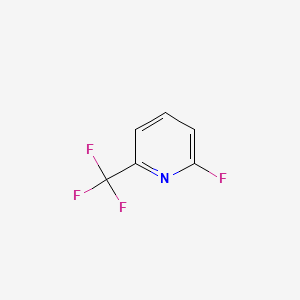



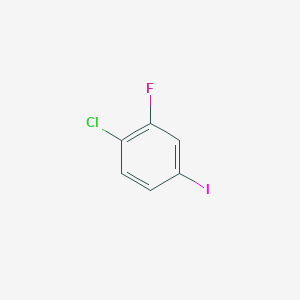

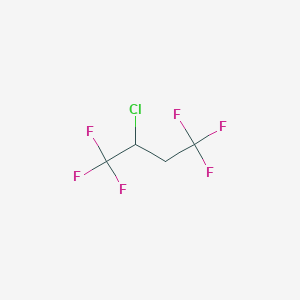
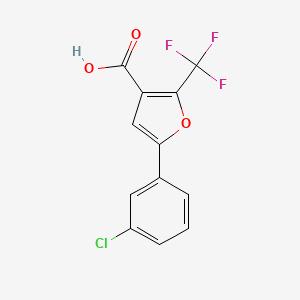
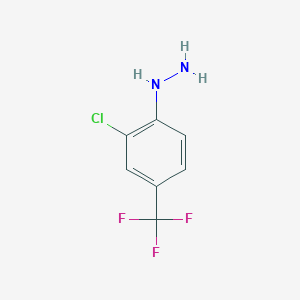

![5-Cyano-1-[3-(trifluoromethyl)phenyl]uracil](/img/structure/B1301188.png)
